XK469

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

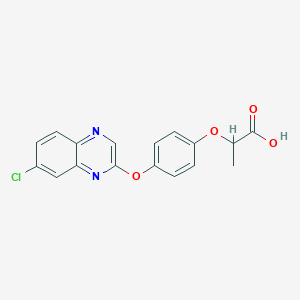

XK469, chemically known as 2-[4-(7-chloro-2-quinoxalinyl)oxyphenoxy]propionic acid, is a synthetic quinoxaline phenoxypropionic acid derivative. It was initially developed as a selective inhibitor of topoisomerase IIβ, an enzyme involved in DNA replication and repair. This compound has shown promising anticancer activity, particularly against solid tumors and multidrug-resistant cancer cells .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

XK469 is synthesized through a multi-step process starting from commercially available starting materials.

Industrial Production Methods

The industrial production of this compound involves optimizing the synthetic route to achieve high yield and purity. This includes controlling reaction conditions such as temperature, solvent, and reaction time. The final product is purified using techniques like recrystallization and chromatography to ensure it meets pharmaceutical standards .

Analyse Des Réactions Chimiques

Types of Reactions

XK469 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form quinoxaline N-oxide derivatives.

Reduction: Reduction of this compound can lead to the formation of dihydroquinoxaline derivatives.

Substitution: The chloro substituent at the 7-position can be substituted with other nucleophiles to form various analogs

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions

Major Products Formed

Oxidation: Quinoxaline N-oxide derivatives.

Reduction: Dihydroquinoxaline derivatives.

Substitution: Various analogs with different substituents at the 7-position

Applications De Recherche Scientifique

Mécanisme D'action

XK469 exerts its effects primarily by inhibiting topoisomerase IIβ. This enzyme is crucial for DNA replication and repair, and its inhibition leads to the accumulation of DNA damage and cell cycle arrest. This compound induces G2-M cell cycle arrest through both p53-dependent and p53-independent pathways. It also activates the Fas signaling pathway, leading to apoptosis .

Comparaison Avec Des Composés Similaires

Similar Compounds

Camptothecin: Another topoisomerase inhibitor with a different mechanism of action and higher toxicity compared to XK469.

Uniqueness of this compound

This compound is unique due to its selective inhibition of topoisomerase IIβ and its activity against multidrug-resistant tumors. It also has a lower toxicity profile compared to other topoisomerase inhibitors, making it a promising candidate for further development as an anticancer agent .

Activité Biologique

XK469, a member of the quinoxaline family, is recognized for its selective inhibition of topoisomerase IIβ, a critical enzyme involved in DNA replication and repair. This compound has garnered attention due to its potential as an antineoplastic agent, particularly in the context of treating various solid tumors and mitigating cardiotoxicity associated with anthracycline chemotherapy.

This compound exerts its biological effects primarily through the inhibition of topoisomerase II. This enzyme facilitates the unwinding and separation of DNA strands during replication. By inhibiting this process, this compound can induce DNA damage, leading to apoptosis in cancer cells. The selectivity for topoisomerase IIβ over topoisomerase IIα is particularly noteworthy, as it may reduce side effects typically associated with broader topoisomerase inhibitors.

Antitumor Activity

This compound has demonstrated significant antitumor activity across various cancer cell lines and animal models. Key findings include:

- Cell Line Sensitivity : Studies show that this compound is effective against murine solid tumors such as colon 38, pancreatic 03, and mammary 16/C models .

- Cytotoxicity : In vitro assays indicate that this compound exhibits potent cytotoxic effects, with IC50 values suggesting effective concentrations for inducing cell death in cancerous cells .

Cardioprotective Potential

Research into the cardioprotective properties of this compound has yielded mixed results:

- In neonatal rat cardiomyocytes, this compound was initially shown to prevent daunorubicin-induced toxicity without compromising its antiproliferative effects on leukemic cells . However, prolonged exposure led to significant toxicity in these cardiomyocytes.

- In vivo studies involving rabbits indicated that while this compound could mitigate some aspects of daunorubicin-induced cardiac damage, it ultimately failed to provide substantial cardioprotection in both acute and chronic settings .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals a long half-life of approximately 63 hours, allowing for sustained plasma concentrations that can reach up to 292.3 µg/ml (approximately 797 µM) during treatment . This prolonged exposure may enhance its therapeutic efficacy but also raises concerns regarding potential cumulative toxicity.

Case Studies

Several clinical trials have been conducted to evaluate the efficacy and safety of this compound:

- Phase I Trials : Initial studies reported limited anticancer activity alongside significant bone marrow toxicity at higher doses. These findings necessitated careful dose management when considering this compound for clinical use .

- Combination Therapies : Investigations into combining this compound with other chemotherapeutic agents have suggested potential synergistic effects, although further research is required to optimize such combinations .

Summary of Findings

| Aspect | Details |

|---|---|

| Mechanism | Selective inhibition of topoisomerase IIβ |

| Antitumor Activity | Effective against various solid tumors; cytotoxic in vitro |

| Cardioprotective Effects | Initial protective effects observed; significant toxicity with prolonged use |

| Pharmacokinetics | Long half-life (63 hours); high plasma concentrations possible |

| Clinical Trials | Limited anticancer activity; notable bone marrow toxicity |

Propriétés

Numéro CAS |

157435-10-4 |

|---|---|

Formule moléculaire |

C17H13ClN2O4 |

Poids moléculaire |

344.7 g/mol |

Nom IUPAC |

2-[4-(7-chloroquinoxalin-2-yl)oxyphenoxy]propanoic acid |

InChI |

InChI=1S/C17H13ClN2O4/c1-10(17(21)22)23-12-3-5-13(6-4-12)24-16-9-19-14-7-2-11(18)8-15(14)20-16/h2-10H,1H3,(H,21,22) |

Clé InChI |

NUQZXROIVGBRGR-UHFFFAOYSA-N |

SMILES |

CC(C(=O)O)OC1=CC=C(C=C1)OC2=CN=C3C=CC(=CC3=N2)Cl |

SMILES canonique |

CC(C(=O)O)OC1=CC=C(C=C1)OC2=CN=C3C=CC(=CC3=N2)Cl |

Key on ui other cas no. |

157542-92-2 157435-10-4 |

Synonymes |

NSC-697887 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.